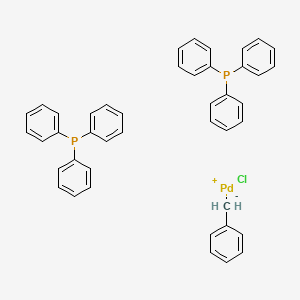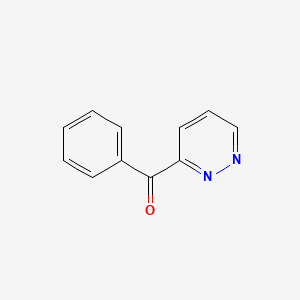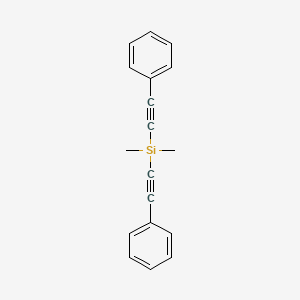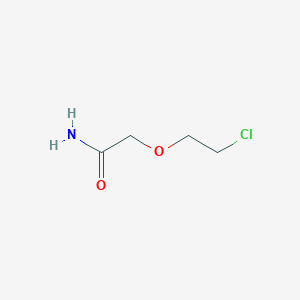
1,1-二氯-2-硝基乙烯
描述
1,1-Dichloro-2-nitroethene is an organic compound with the molecular formula C2HCl2NO2 . It is a colorless liquid with a pungent odor . This compound is used as a starting material in the synthesis of Cycloxaprid, a novel cis-nitromethylene neonicotinoid insecticide .
Synthesis Analysis
The synthesis of 1,1-Dichloro-2-nitroethene involves the reaction of vinylidene chloride with nitric acid and hydrogen chloride . It has also been used in the synthesis of substituted phenols via coupling cyclization of DMF as a carbon source with active methylene compounds such as 1,3-dicarbonyl .
Molecular Structure Analysis
The molecular structure of 1,1-Dichloro-2-nitroethene is characterized by the presence of two chlorine atoms and a nitro group attached to a double-bonded carbon atom . The molecular weight of this compound is 141.94 g/mol .
Chemical Reactions Analysis
1,1-Dichloro-2-nitroethene is a reactive intermediate used for the construction of heterocyclic compounds . It has been used in the formation of 1,4,2-dithiazolidine or 1,3-thiazetidine heterocycles by reactions of phenylthioureas . The solvent has a significant influence on the type of product formation .
Physical And Chemical Properties Analysis
1,1-Dichloro-2-nitroethene has a boiling point of 58.5 °C (at a pressure of 12 Torr) and a density of 1.5652 g/cm3 .
科学研究应用
功能分子的绿色合成
1,1-二氯-2-硝基乙烯在合成2-芳基-1,3,4-噁二唑时被使用,这些化合物在各种研究领域中具有重要意义。这种方法以高产率、简单纯化、水性反应介质、能源效率高以及无需催化剂为特点,是生产这些功能分子的环保选择(Zhu et al., 2015)。
取代酚的合成
一种新颖高效的无金属合成酚类化合物的方法涉及使用1,1-二氯-2-硝基乙烯。这个过程不同于传统的酚官能团化方法,提供了一种在温和条件下以中等产率构建酚类化合物的便捷方式(Wang et al., 2018)。
水中直接酰胺化
在另一种绿色方法中,使用1,1-二氯-2-硝基乙烯在水中实现对苯胺的直接酰胺化。这个过程使得苯胺可以便捷地进行N-硝基乙酰化,适用于包括间氨基苯甲酸和苯基苯甲酰肼在内的各种苯胺衍生物。产物可以通过过滤轻松分离,突显了该方法的高效性和环保性(Zhu et al., 2015)。
水中合成喹唑啉酮
一种用于直接形成具有2-硝基甲基取代基的喹唑啉酮的高效合成方法涉及1,1-二氯-2-硝基乙烯和间氨基苯甲酰胺。这种策略以在水中操作、易于纯化和无需催化剂而著称,为喹唑啉酮的构建提供了一种替代方法(Zhu et al., 2016)。
杂环化合物的形成
使用1,1-二氯-2-硝基乙烯和苯基硫脲开发了一种制备1,4,2-二硫代噻唑啉或1,3-噻唑啉杂环化合物的方法。所使用的溶剂显著影响所形成的产物类型,展示了1,1-二氯-2-硝基乙烯在杂环化学中的多功能性(Feng et al., 2016)。
取代硝基乙烯的构象分析
对多官能团2-取代硝基乙烯的构象分析进行了研究,包括1,1-二氯-2-硝基乙烯衍生物,揭示了它们的结构特性和在各个领域中的潜在应用(Vereshchagina et al., 2011)。
安全和危害
未来方向
作用机制
Target of Action
1,1-Dichloro-2-nitroethene is primarily used as a starting material in the synthesis of Cycloxaprid, a novel cis-nitromethylene neonicotinoid insecticide . The primary targets of 1,1-Dichloro-2-nitroethene are therefore the biochemical pathways that are involved in the synthesis of this insecticide.
Mode of Action
It is known to be a reactive chemical that participates in various synthetic methodologies .
Biochemical Pathways
It is used in the synthesis of cycloxaprid, a novel cis-nitromethylene neonicotinoid insecticide . This suggests that it may play a role in the biochemical pathways related to the synthesis and action of this insecticide.
Result of Action
As a starting material in the synthesis of cycloxaprid, it likely contributes to the insecticidal properties of this compound .
生化分析
Biochemical Properties
1,1-Dichloro-2-nitroethene plays a significant role in biochemical reactions due to its highly reactive nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to react with electron-rich atoms, similar to the behavior of phosgene . This reactivity allows it to participate in the synthesis of heterocycles and other complex organic molecules. The compound’s interactions with biomolecules often involve nucleophilic attack on the nitro group, leading to the formation of new chemical bonds and the modification of existing ones.
Cellular Effects
The effects of 1,1-Dichloro-2-nitroethene on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity can lead to the modification of cellular proteins and enzymes, disrupting normal cellular functions. Additionally, its interaction with nucleic acids can result in changes in gene expression, potentially leading to altered cellular behavior and metabolism .
Molecular Mechanism
At the molecular level, 1,1-Dichloro-2-nitroethene exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. The compound’s nitro group is highly electrophilic, making it susceptible to nucleophilic attack by cellular components. This interaction can result in the formation of covalent bonds with proteins and nucleic acids, altering their structure and function. Additionally, 1,1-Dichloro-2-nitroethene can induce changes in gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1-Dichloro-2-nitroethene change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1,1-Dichloro-2-nitroethene can degrade over time, leading to the formation of various byproducts. These byproducts can have different biochemical properties and effects on cells. Long-term exposure to 1,1-Dichloro-2-nitroethene in in vitro and in vivo studies has demonstrated its potential to cause persistent changes in cellular function .
Dosage Effects in Animal Models
The effects of 1,1-Dichloro-2-nitroethene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can cause significant toxicity and adverse effects. Studies have shown that high doses of 1,1-Dichloro-2-nitroethene can lead to cellular damage, organ dysfunction, and even death in animal models. The threshold effects observed in these studies highlight the importance of careful dosage control when using this compound in research .
Metabolic Pathways
1,1-Dichloro-2-nitroethene is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism often involves reduction and oxidation reactions, leading to the formation of different metabolites. These metabolites can have distinct biochemical properties and effects on cellular function. Understanding the metabolic pathways of 1,1-Dichloro-2-nitroethene is crucial for predicting its behavior and effects in biological systems.
Transport and Distribution
The transport and distribution of 1,1-Dichloro-2-nitroethene within cells and tissues are essential for understanding its biochemical effects. The compound can interact with various transporters and binding proteins, influencing its localization and accumulation. Studies have shown that 1,1-Dichloro-2-nitroethene can be transported across cell membranes and distributed to different cellular compartments. Its distribution within tissues can affect its overall impact on cellular function and organismal health .
Subcellular Localization
The subcellular localization of 1,1-Dichloro-2-nitroethene is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of 1,1-Dichloro-2-nitroethene is essential for elucidating its mechanism of action and predicting its impact on cellular function .
属性
IUPAC Name |
1,1-dichloro-2-nitroethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl2NO2/c3-2(4)1-5(6)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFMCQGUXONREY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481018 | |
| Record name | 1,1-dichloro-2-nitroethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6061-04-7 | |
| Record name | 1,1-dichloro-2-nitroethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dichloro-2-nitroethene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1,1-Dichloro-2-nitroethene a useful reagent in organic synthesis?
A1: 1,1-Dichloro-2-nitroethene is a highly reactive electrophile, making it valuable for constructing various heterocyclic systems. Its reactivity stems from the electron-withdrawing nitro group and the presence of two chlorine atoms, which enhance its electrophilicity.
Q2: Can you provide examples of heterocycles synthesized using 1,1-Dichloro-2-nitroethene and the reaction conditions?
A2: 1,1-Dichloro-2-nitroethene has been successfully employed in synthesizing:
- 1,4,2-Dithiazolidines: These are formed by reacting 1,1-Dichloro-2-nitroethene with phenylthiourea derivatives in an aprotic solvent like chloroform. []
- 1,3-Thiazetidines: Switching the solvent to a protic one, such as ethanol, leads to the formation of 1,3-thiazetidines as the major product when reacting with phenylthiourea derivatives. []
- 2-Aryl-1,3,4-oxadiazoles: These valuable heterocycles can be synthesized in high yields by reacting 1,1-Dichloro-2-nitroethene with hydrazides in water at room temperature without needing a catalyst. []
- Quinazolinones: This synthesis utilizes 1,1-Dichloro-2-nitroethene and anthranilamides in water, offering a direct route to quinazolinones with a 2-nitromethyl substituent. []
Q3: Does the choice of solvent influence the reaction outcome when using 1,1-Dichloro-2-nitroethene?
A3: Yes, the solvent plays a crucial role in dictating the reaction pathway. For instance, when reacting with phenylthiourea derivatives, using chloroform (aprotic) yields 1,4,2-dithiazolidines, whereas ethanol (protic) favors 1,3-thiazetidines. This difference highlights the significant influence of solvent environment on the reaction mechanism and product selectivity. []
Q4: Are there any advantages of using water as a solvent in reactions involving 1,1-Dichloro-2-nitroethene?
A4: Yes, utilizing water as a solvent in some reactions with 1,1-Dichloro-2-nitroethene offers several benefits, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



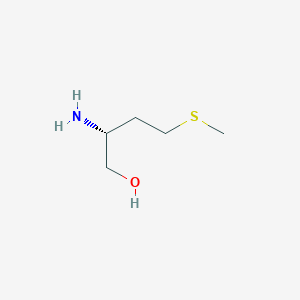
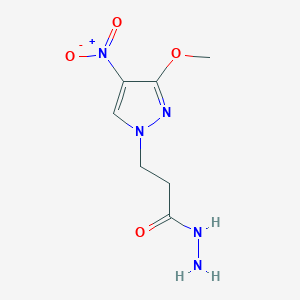
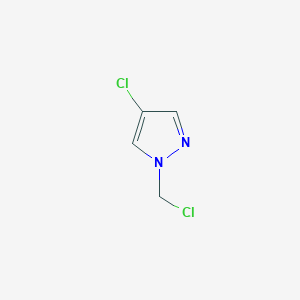
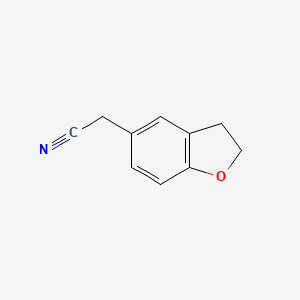
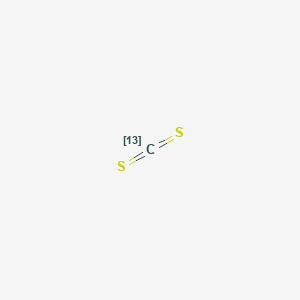

![2-Azido-1-[4-(methyloxy)phenyl]ethanone](/img/structure/B1366807.png)
